molecular formula C27H28N2O B409110 3,3,7,8-tetramethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 330958-04-8

3,3,7,8-tetramethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409110
CAS No.: 330958-04-8
M. Wt: 396.5g/mol
InChI Key: GGYOUEFSTAZEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,7,8-tetramethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,8-tetramethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene system. This reaction is often catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by further cyclization and functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,3,7,8-tetramethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3,7,8-tetramethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,7,8-tetramethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,7,8-tetramethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

330958-04-8

Molecular Formula

C27H28N2O

Molecular Weight

396.5g/mol

IUPAC Name

2,3,9,9-tetramethyl-6-naphthalen-1-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H28N2O/c1-16-12-21-22(13-17(16)2)29-26(20-11-7-9-18-8-5-6-10-19(18)20)25-23(28-21)14-27(3,4)15-24(25)30/h5-13,26,28-29H,14-15H2,1-4H3

InChI Key

GGYOUEFSTAZEFW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC5=CC=CC=C54)C(=O)CC(C3)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC5=CC=CC=C54)C(=O)CC(C3)(C)C

Origin of Product

United States

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